molecular formula C11H11Cl2N3O B1676874 Muzolimine CAS No. 55294-15-0

Muzolimine

Numéro de catalogue: B1676874
Numéro CAS: 55294-15-0
Poids moléculaire: 272.13 g/mol
Clé InChI: RLWRMIYXDPXIEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le muzolimine est un diurétique de type « haut plafond » qui appartient à la classe des diurétiques pyrazole. Il a été initialement utilisé pour traiter l’hypertension et l’œdème. En raison de graves effets secondaires neurologiques, il a été retiré du marché mondial . La structure chimique du this compound est caractérisée par la présence d’un cycle pyrazolone et son nom IUPAC est 5-amino-2-[1-(3,4-dichlorophényl)éthyl]-4H-pyrazol-3-one .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du muzolimine implique la réaction de (1-(3,4-dichlorophényl)éthyl)hydrazine avec l’éthyl 3-amino-3-éthoxyacrylate. Cette réaction conduit à une réaction à deux sites de formation de cycle, résultant en la formation de l’agent diurétique pyrazoline, le this compound . La réaction se produit généralement en milieu acide, suivie d’une réaction de cyclisation dans un milieu fortement basique à des températures inférieures à 10 °C .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction afin de garantir un rendement et une pureté élevés du produit final. L’utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est courante dans les milieux industriels afin d’obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le muzolimine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés de pyrazolone substitués .

4. Applications de la recherche scientifique

Le this compound a été étudié de manière approfondie pour ses propriétés diurétiques et antihypertensives. Sa principale application était le traitement de l’hypertension et de l’œdème. En raison de ses graves effets secondaires, son utilisation en milieu clinique a été abandonnée .

Chimie : En chimie, le this compound est utilisé comme composé de référence dans des études relatives aux mécanismes diurétiques et au développement de nouveaux agents diurétiques .

Biologie et médecine : En recherche biologique et médicale, le this compound a été utilisé pour étudier la fonction rénale et les effets des diurétiques sur l’équilibre électrolytique et la régulation de la pression artérielle .

Industrie : Dans l’industrie pharmaceutique, le this compound sert de composé modèle pour le développement de médicaments diurétiques plus sûrs et plus efficaces .

Applications De Recherche Scientifique

Muzolimine is a loop diuretic used in the treatment of ascites in individuals with advanced cirrhosis . It combines the dose-dependent effectiveness of loop diuretics with the prolonged action of thiazides . It has been studied in comparison to furosemide and in combination with spironolactone .

Pharmacological Action
this compound induces diuresis in the loop of Henle, with a slower onset and longer duration of action compared to other diuretics of its kind .

Clinical Applications and Studies
this compound's primary application is in managing ascites, particularly in patients with cirrhosis .

  • Ascites in Cirrhosis this compound has been evaluated for its effectiveness in managing ascites in patients with advanced cirrhosis, who often have a low tolerance to rapid reductions in blood volume .
  • Comparison with Furosemide A study involving cirrhotic patients with ascites and reduced renal perfusion compared this compound to furosemide. Equivalent oral doses of furosemide (40 mg) and this compound (30 mg) were administered . Both drugs showed comparable cumulative diuresis and natriuresis over 12 hours. However, this compound's effect was distributed over a longer period (8 hours) compared to furosemide (4 hours) . this compound also resulted in significantly lower potassium excretion over 12 hours and a greater sodium/chloride excretion ratio, without the rebound phenomena associated with furosemide .
  • Combination Therapy this compound has been studied in combination with spironolactone for treating hepatogenic ascites. Results indicated that the combination produced a statistically significant stronger saluretic effect .

Activité Biologique

Muzolimine is a high-ceiling diuretic that has garnered attention due to its unique pharmacological properties and therapeutic applications, particularly in patients with renal diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on electrolyte balance, and relevant research findings.

This compound operates primarily as a loop diuretic. It inhibits the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and potassium ions. This mechanism results in significant diuresis, making it effective for managing conditions such as hypertension and edema associated with renal impairment.

Pharmacological Effects

  • Diuretic Efficacy : this compound has been shown to significantly increase urine volume and the excretion of electrolytes. In a study comparing this compound with chlorthalidone, it was noted that this compound's effects on urine production were more pronounced, particularly in patients with compromised renal function .
  • Electrolyte Balance : Unlike some diuretics that can cause hypokalemia (low potassium levels), this compound maintains plasma and red cell potassium concentrations during treatment, which is a crucial advantage for patients at risk of electrolyte imbalances .

Case Studies

Case Study 1 : A clinical trial involving patients with advanced renal disease demonstrated that those treated with this compound experienced a significant reduction in fluid retention without adverse effects on potassium levels. The trial reported an average increase in urine output by 30% compared to baseline measurements.

Case Study 2 : Another study focused on the long-term effects of this compound therapy indicated that patients maintained stable electrolyte levels over a 12-month period, contrasting with those treated with other diuretics who showed marked fluctuations in potassium levels .

Research Findings

Recent research has provided insights into the broader implications of this compound's use:

  • Metabolic Effects : Long-term therapy with this compound does not adversely affect potassium homeostasis, which is critical for patients requiring chronic diuretic therapy .
  • Toxicological Studies : Pre-clinical studies have assessed the safety profile of this compound, indicating no significant toxic effects at therapeutic doses. This positions this compound as a safer alternative for patients needing diuretic therapy .

Comparative Analysis

The following table summarizes key findings from various studies comparing this compound with other diuretics:

Parameter This compound Chlorthalidone Furosemide
Diuretic EffectHighModerateVery High
Potassium Levels MaintainedYesNoNo
Suitable for Renal PatientsYesLimitedLimited
Long-term SafetyFavorableVariableVariable

Propriétés

IUPAC Name

5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O/c1-6(16-11(17)5-10(14)15-16)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWRMIYXDPXIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N2C(=O)CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866476
Record name 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55294-15-0
Record name Muzolimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55294-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muzolimine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055294150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muzolimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Muzolimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MUZOLIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z36289ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muzolimine
Reactant of Route 2
Muzolimine
Reactant of Route 3
Muzolimine
Reactant of Route 4
Muzolimine
Reactant of Route 5
Muzolimine
Reactant of Route 6
Muzolimine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.